molecular formula C17H17NO4 B6407968 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid CAS No. 1261912-07-5

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid

Cat. No.: B6407968
CAS No.: 1261912-07-5
M. Wt: 299.32 g/mol
InChI Key: KFSPEPCHJFFANT-UHFFFAOYSA-N
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Description

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid is an organic compound with the molecular formula C16H15NO4 It is a derivative of benzoic acid, featuring a methoxy group and an N-ethylaminocarbonyl group attached to the benzene ring

Properties

IUPAC Name

4-[3-(ethylcarbamoyl)phenyl]-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO4/c1-3-18-16(19)12-6-4-5-11(9-12)14-8-7-13(17(20)21)10-15(14)22-2/h4-10H,3H2,1-2H3,(H,18,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFSPEPCHJFFANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691376
Record name 3'-(Ethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261912-07-5
Record name 3'-(Ethylcarbamoyl)-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Key considerations include the availability of raw materials, cost-effectiveness, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a carboxylic acid group using strong oxidizing agents like potassium permanganate.

    Reduction: The N-ethylaminocarbonyl group can be reduced to an amine group using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) and various nucleophiles in polar aprotic solvents.

Major Products Formed

    Oxidation: 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-carboxybenzoic acid.

    Reduction: 4-[3-(N-Ethylamino)phenyl]-3-methoxybenzoic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding. The pathways involved include signal transduction and metabolic processes, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(N-Ethylaminocarbonyl)phenyl]phenol: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(N-Ethylaminocarbonyl)phenylboronic acid: Contains a boronic acid group instead of a carboxylic acid group.

Uniqueness

4-[3-(N-Ethylaminocarbonyl)phenyl]-3-methoxybenzoic acid is unique due to the presence of both the methoxy and N-ethylaminocarbonyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

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